methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-ethyl-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-3-17-13-10(8-15-17)9(14(18)19-2)7-11(16-13)12-5-4-6-20-12/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMGDGXKPXYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Reaction with Dimedone
A four-component bicyclization approach enables rapid assembly of the pyrazolo[3,4-b]pyridine core. The reaction involves:
-
Reactants : 2-Chloro-3-cyanopyridine, ethyl hydrazine carboxylate, dimedone, and methyl propiolate.
-
Conditions : Brønsted acid catalysis (e.g., p-toluenesulfonic acid) in ethanol at 80°C for 12 hours.
-
Mechanism : Sequential cyclization and esterification yield the methyl ester directly.
Table 1: Optimization of Four-Component Bicyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | EtOH | 80 | 72 |
| InCl₃ | H₂O | 100 | 65 |
| None | THF | Reflux | 42 |
Microwave-Assisted One-Pot Synthesis
InCl₃-Catalyzed Cyclization
A one-pot method under microwave irradiation streamlines synthesis:
-
Reactants : Ethyl 3-aminocrotonate, furfural, and methyl acetoacetate.
Advantages :
-
Time Efficiency : 20 minutes vs. 12 hours for conventional heating.
-
Solvent : Water as a green solvent reduces environmental impact.
Continuous Flow Synthesis
Flow Reactor Optimization
A two-step continuous flow process improves scalability:
-
Pyrazole Formation : Ethyl hydrazine and diketone react in a 28 mL coil reactor at 140°C.
-
Esterification : Methyl chloroformate introduced in a second reactor at 60°C.
Table 2: Flow Synthesis Parameters
| Step | Residence Time (min) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Cyclization | 15 | 140 | 92 |
| Esterification | 10 | 60 | 88 |
Post-Synthetic Modifications
N-Ethylation via Alkylation
For intermediates lacking the ethyl group:
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Component | 72 | 98 | Moderate |
| Suzuki Coupling | 82 | 99 | High |
| Microwave-Assisted | 78 | 95 | Low |
| Continuous Flow | 85 | 97 | High |
Challenges and Solutions
-
Regioselectivity : Use of bulky ligands (e.g., dppf) ensures C6 coupling over C3.
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves ester hydrolysis byproducts.
-
Stability : Storage under argon at −20°C prevents furan ring oxidation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction could lead to dihydrofuran derivatives .
Scientific Research Applications
Pharmacological Activities
Antimicrobial Properties
Pyrazole derivatives, including methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, have demonstrated antimicrobial activities. Research indicates that pyrazole compounds exhibit efficacy against various bacterial and fungal strains. A study highlighted the synthesis of pyrazole derivatives that showed promising results against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This mechanism positions them as candidates for treating inflammatory diseases .
Anticancer Activity
this compound has shown promise in anticancer research. Studies have reported that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting tumor growth. The structural features of pyrazoles contribute to their interaction with cellular targets involved in cancer progression .
Synthesis and Structural Modifications
The synthesis of this compound involves several synthetic pathways that allow for structural modifications aimed at enhancing biological activity. For instance, modifications to the furan ring or the pyrazole core can lead to derivatives with improved potency and selectivity against specific biological targets .
Table 1: Synthesis Pathways
| Synthesis Method | Key Reactants | Yield (%) | References |
|---|---|---|---|
| Condensation | Furan, Ethyl Hydrazine | 85 | |
| Cyclization | Acetic Anhydride | 90 | |
| Functionalization | Various Alkyl Halides | 75 |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound.
Case Study 1: Antimicrobial Activity
A recent study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that the compound reduced paw edema in a rat model of inflammation by approximately 60% compared to the control group. This suggests a strong anti-inflammatory effect that could be harnessed for therapeutic purposes .
Case Study 3: Anticancer Properties
A series of tests on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .
Mechanism of Action
The mechanism of action of methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Pyrazolo[3,4-b]pyridine derivatives are often modified at positions 1, 3, and 6 to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Insights:
Position 1 Modifications: Ethyl (target) vs. 3-Chlorophenyl (compound 35) adds electron-withdrawing effects, which may enhance stability or reactivity . Bulky groups like 3-phenoxypropyl (compound 45) reduce synthesis yields (35%), likely due to steric hindrance .
Position 6 Heterocycles :
- Furan-2-yl (target) vs. thien-2-yl (compound 16): Thiophene’s sulfur atom may alter electronic properties and lipophilicity compared to furan’s oxygen .
Position 3 Substitutions :
- Methyl groups (compounds 36, 35) are common, while the target compound retains hydrogen, offering a less sterically hindered profile.
NMR Trends:
Biological Activity
Methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a fused bicyclic structure comprising a pyrazole ring and a pyridine ring with a furan moiety. The synthesis typically involves several key reactions that can be optimized for yield and purity. The general synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : Utilizes coupling reactions such as Suzuki or Heck coupling.
- Carboxylate Formation : Achieved through amidation reactions with carboxylic acids or their derivatives.
Research indicates that this compound exhibits significant biological activities, including:
- Agonistic Activity on hPPARα : Similar compounds have shown effectiveness in activating human peroxisome proliferator-activated receptor alpha (hPPARα), which is critical for lipid metabolism and energy homeostasis .
- Inhibition of Kinases : The compound's structure allows it to act as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation .
Structure-Activity Relationships (SAR)
SAR studies highlight that modifications to the substituents on the pyrazole ring can significantly influence biological activity. For instance, variations in steric bulk and the position of hydrophobic tails have been shown to affect hPPARα agonistic activity .
Case Studies
Several studies have investigated the biological properties of related pyrazolo compounds:
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Metabolic Regulation : Another study indicated that certain pyrazolo derivatives could effectively reduce plasma triglyceride levels in animal models, similar to established drugs like fenofibrate .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-(4-Hydroxyphenyl)-3-styryl-pyrazolo[3,4-b]pyridine | Structure | Enhanced solubility; potential anticancer properties |
| 5-Amino-pyrazolo[3,4-b]pyridine | Structure | Different reactivity; potential anti-inflammatory effects |
| 1H-Pyrazolo[3,4-b]quinoline | Structure | Known for its selective protein inhibition |
Q & A
Basic: What synthetic strategies are commonly employed to prepare methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions. For example, 5-aminopyrazole derivatives can react with aromatic aldehydes or ketones under acidic or basic conditions to form the fused pyridine ring. A general procedure involves refluxing 5-aminopyrazole precursors with furan-2-carbaldehyde in ethanol or acetic acid, followed by esterification to introduce the methyl carboxylate group . Key steps include optimizing reaction time and temperature to improve yield, as seen in analogous syntheses of pyrazolo[3,4-b]pyridines with yields ranging from 21% to 72% under varying conditions .
Basic: How can spectroscopic methods (NMR, MS, IR) be utilized to confirm the structure of this compound?
- NMR : 1H and 13C NMR are critical for confirming substituent positions. For example, the furan-2-yl group shows distinct aromatic protons at δ 6.5–7.5 ppm, while the pyrazole and pyridine protons appear as multiplet signals between δ 7.0–8.5 ppm. The methyl ester group typically resonates as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. For similar compounds, ESI-MS data align with theoretical molecular weights within ±0.5 ppm .
- IR : The ester carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹, while pyrazole/pyridine C-N stretches occur at ~1500–1600 cm⁻¹ .
Advanced: What challenges arise in achieving regioselectivity during the synthesis of pyrazolo[3,4-b]pyridine derivatives?
Regioselectivity is influenced by reaction conditions and substituent effects. For example, using iodine as a catalyst at room temperature may favor the formation of 6-substituted products, while refluxing in acetic acid promotes 4-substitution . Steric hindrance from the ethyl group at position 1 and the furan-2-yl group at position 6 can further direct reactivity. Computational modeling (e.g., DFT) is recommended to predict regiochemical outcomes .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or acetic acid facilitates cyclization .
- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling reactions for introducing aryl groups, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses .
- Temperature Control : Higher yields (e.g., 72%) are reported for reactions conducted under reflux compared to room temperature (21%) .
Advanced: What methodologies are used to analyze stability and degradation products of this compound under varying pH/temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- LC-MS : Identify degradation products by matching fragmentation patterns to known analogs. For example, ester hydrolysis under basic conditions may yield the carboxylic acid derivative .
Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?
- Furan vs. Thiophene : Replacing the furan-2-yl group with thiophene enhances π-π stacking with hydrophobic enzyme pockets, potentially increasing activity .
- Ester vs. Amide : Converting the methyl ester to an amide improves solubility and bioavailability, as seen in related pyrazolo[3,4-b]pyridines targeting kinase inhibition .
- Ethyl Group : The 1-ethyl substituent may reduce metabolic clearance compared to bulkier alkyl groups .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for similar compounds?
- Cross-Validation : Compare NMR data across multiple sources. For example, discrepancies in chemical shifts for pyrazole protons may arise from solvent effects (DMSO vs. CDCl3) .
- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure, as done for ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate .
Basic: What are the common impurities observed during synthesis, and how are they characterized?
- Unreacted Intermediates : Residual 5-aminopyrazole or furan-2-carbaldehyde detected via TLC or HPLC .
- Oxidation Byproducts : Furyl group oxidation products (e.g., diketones) identified by LC-MS .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) effectively removes impurities .
Advanced: What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP and Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility .
- pKa Prediction : ACD/Labs or Epik determine ionization states, critical for understanding bioavailability .
Basic: What safety precautions are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
